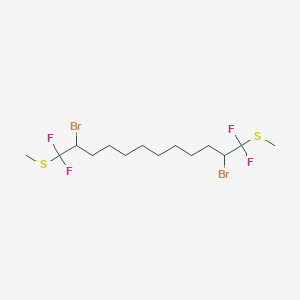
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane is an organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane typically involves multi-step organic reactions. One common approach is the halogenation of a dodecane derivative, followed by the introduction of fluorine and sulfur groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atoms can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Elimination Reactions: Under certain conditions, elimination of halogens can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing bromine.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfur atoms can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromotetrafluoroethane
- 1,2-Dibromo-3,4,5,6-tetrafluorobenzene
- 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
Uniqueness
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane is unique due to its extended carbon chain and the presence of both bromine and sulfur atoms
Properties
CAS No. |
823813-62-3 |
|---|---|
Molecular Formula |
C14H24Br2F4S2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
2,11-dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane |
InChI |
InChI=1S/C14H24Br2F4S2/c1-21-13(17,18)11(15)9-7-5-3-4-6-8-10-12(16)14(19,20)22-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
MUXCGTXXELRVRC-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C(CCCCCCCCC(C(F)(F)SC)Br)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















